Nimustine Hydrochloride

Description

Nimustine Hydrochloride is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death.

See also: Nimustine (has active moiety).

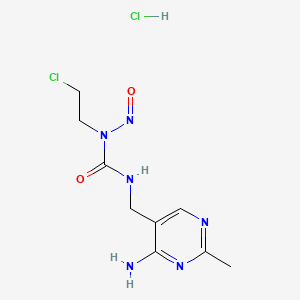

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMKNHGAPDCYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204185 | |

| Record name | Nimustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55661-38-6, 52208-23-8 | |

| Record name | Urea, N′-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimustine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimustine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nimustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nimustine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nimustine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMUSTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFR965WKBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Nimustine Hydrochloride in Glioma Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimustine hydrochloride, also known as ACNU, is a water-soluble nitrosourea compound that has been utilized as a chemotherapeutic agent for high-grade gliomas due to its ability to cross the blood-brain barrier.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cytotoxic effects of nimustine hydrochloride on glioma cells. It delves into the critical signaling pathways activated by nimustine, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays used to elucidate its mechanism of action.

Core Mechanism of Action: DNA Damage and Apoptosis Induction

The primary mechanism of action of nimustine hydrochloride in glioma cells is the induction of DNA damage, which subsequently triggers programmed cell death, or apoptosis. As a DNA alkylating agent, nimustine forms covalent adducts with DNA bases, leading to DNA strand breaks and interstrand cross-links (ICLs).[2] This extensive DNA damage activates cellular stress responses, culminating in the activation of apoptotic signaling cascades.

DNA Alkylation and Interstrand Cross-linking

Nimustine hydrochloride belongs to the family of chloroethylnitrosoureas (CENUs). Its antitumor activity is closely associated with the formation of DNA interstrand cross-links between guanine and cytosine bases. These ICLs are highly cytotoxic lesions as they block DNA replication and transcription, ultimately leading to cell death.[2]

Induction of Apoptosis via the JNK/c-Jun Signaling Pathway

A critical signaling pathway activated by nimustine-induced DNA damage is the c-Jun N-terminal kinase (JNK) pathway. The JNK cascade, a subset of the mitogen-activated protein kinase (MAPK) pathway, is a key regulator of cellular responses to stress.

Upon nimustine treatment, the JNK pathway is activated, leading to the phosphorylation and activation of the transcription factor c-Jun.[3] Activated c-Jun, as part of the AP-1 transcription factor complex, then translocates to the nucleus and upregulates the expression of pro-apoptotic genes. A key target of the JNK/c-Jun pathway in this context is the BH3-only protein Bim (Bcl-2-interacting mediator of cell death).[3][4] Bim is a potent pro-apoptotic protein that promotes apoptosis by inhibiting anti-apoptotic Bcl-2 family members and activating pro-apoptotic effectors like Bax and Bak.[5] This cascade ultimately leads to the activation of caspases, the executioners of apoptosis.[3]

Quantitative Data on Nimustine Hydrochloride's Efficacy

The cytotoxic effects of nimustine hydrochloride have been quantified in various glioma cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of Nimustine Hydrochloride in Human Glioblastoma Cell Lines

| Cell Line | Parental/Resistant | MGMT Promoter Status | IC50 (µM) |

| U87MG | Parental | Methylated | 18.5 ± 2.1 |

| U87MG-R | TMZ-Resistant | Methylated | 20.3 ± 1.5 |

| U251MG | Parental | Unmethylated | 48.7 ± 4.2 |

| U251MG-R | TMZ-Resistant | Unmethylated | 55.4 ± 3.8 |

| U343MG | Parental | - | 35.6 ± 3.3 |

| U343MG-R | TMZ-Resistant | - | 41.2 ± 2.9 |

| GS-Y03 | Patient-derived | Methylated | 25.8 ± 1.9 |

Data extracted from a study by Kobayashi et al. (2021).[6] The IC50 values were determined after 72 hours of treatment.

Table 2: Induction of Apoptosis by Nimustine Hydrochloride in LN-229 Glioblastoma Cells

| Treatment Time (hours) | Percentage of Apoptotic Cells (Sub-G1 Fraction) |

| 0 | ~0% |

| 72 | ~20% |

| 96 | ~40% |

| 120 | ~55% |

Data extracted from a study by Tomicic et al. (2015).[3] Cells were treated with 50 µM ACNU.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathway of Nimustine-Induced Apoptosis

Caption: Nimustine-induced apoptosis signaling pathway in glioma cells.

Experimental Workflow for Assessing Nimustine's Effects

Caption: General experimental workflow for studying nimustine's effects.

Detailed Experimental Protocols

Cell Viability Assay (WST-8 Assay)

-

Cell Seeding: Seed glioma cells (e.g., U87MG, U251MG) in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of nimustine hydrochloride in culture medium. Replace the medium in each well with 100 µL of the drug-containing medium. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]

-

WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using a dose-response curve.

Western Blot Analysis for Phospho-JNK and Apoptosis-Related Proteins

-

Cell Lysis: After nimustine treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For phosphorylated proteins, it is recommended to lyse cells directly in 1x SDS-PAGE sample buffer.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-p-JNK (1:1000), anti-JNK (1:1000), anti-cleaved PARP (1:1000), anti-Bim (1:1000), anti-β-actin (1:5000).[3]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[3]

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

DNA Damage Assessment (Alkaline Comet Assay)

-

Cell Preparation: After nimustine treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.[7]

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v) and immediately pipette 75 µL onto a comet slide.[7] Allow the agarose to solidify at 4°C for 10 minutes.

-

Lysis: Immerse the slides in pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour.[8]

-

Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).[8] Let the DNA unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Apply a voltage of 1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes at 4°C.[9]

-

Neutralization: Carefully remove the slides and wash them gently with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.[9]

-

Staining: Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail moment using specialized software.

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)

-

Cell Harvesting: After nimustine treatment, collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

Nimustine hydrochloride exerts its cytotoxic effects on glioma cells primarily through the induction of DNA damage, which triggers a JNK/c-Jun-mediated apoptotic signaling cascade involving the upregulation of the pro-apoptotic protein Bim. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of nimustine action and to explore novel therapeutic strategies for glioma. A thorough understanding of these molecular pathways is crucial for optimizing existing chemotherapeutic regimens and for the rational design of new anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of Nimustine Hydrochloride in DNA Interstrand Crosslinks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimustine hydrochloride, a chemotherapeutic agent belonging to the nitrosourea class, exerts its cytotoxic effects primarily through the induction of DNA damage. A critical lesion induced by nimustine is the DNA interstrand crosslink (ICL), a highly toxic form of damage that covalently links the two strands of the DNA double helix, thereby impeding essential cellular processes such as replication and transcription. This technical guide provides an in-depth exploration of the molecular mechanisms underlying nimustine-induced ICL formation, the cellular responses to this form of DNA damage, and the methodologies employed to study these phenomena. Quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways are presented to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Nimustine hydrochloride, also known as ACNU, is an alkylating agent that has demonstrated efficacy in the treatment of various malignancies, particularly brain tumors like glioblastoma, owing to its ability to cross the blood-brain barrier.[1][2] Its mechanism of action is centered on its ability to alkylate and crosslink DNA, leading to the formation of DNA interstrand crosslinks (ICLs) and double-strand breaks (DSBs).[3][4] These lesions trigger the DNA damage response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[3][4] Understanding the intricacies of nimustine-induced ICLs is paramount for optimizing its therapeutic use and developing novel strategies to overcome drug resistance.

Mechanism of Action: DNA Interstrand Crosslink Formation

Nimustine is a bifunctional alkylating agent that, once activated, can form covalent bonds with nucleophilic sites on DNA bases.[5] The process of ICL formation is a multi-step reaction. Initially, nimustine forms a monoadduct with a guanine base on one strand of the DNA. Subsequently, a second reactive site on the drug can react with a guanine base on the opposite strand, creating a covalent crosslink.[6] This crosslinking prevents the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

Cellular Response to Nimustine-Induced DNA Damage

The formation of ICLs by nimustine activates a cascade of cellular responses aimed at repairing the damage and maintaining genomic integrity. A key signaling network implicated in this response is the p38 MAPK/JNK pathway.[3][4]

The p38 MAPK/JNK Signaling Pathway

Upon detection of nimustine-induced DNA damage, the cell activates stress-activated protein kinases (SAPKs), including p38 MAPK and JNK. This activation is a central component of the DNA damage response. The activated p38 MAPK and JNK, in turn, phosphorylate a variety of downstream targets, including transcription factors like c-Jun.[3] The phosphorylation of c-Jun is a critical step that ultimately leads to the upregulation of pro-apoptotic proteins, such as Bim, and the activation of caspases, culminating in programmed cell death.[3]

Quantitative Data on Nimustine Hydrochloride Efficacy

The cytotoxic effects of nimustine have been quantified in various cancer cell lines, and its clinical efficacy has been evaluated in clinical trials.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for nimustine (ACNU) have been determined in several glioblastoma cell lines, including those resistant to the standard chemotherapeutic agent temozolomide (TMZ).

| Cell Line | Parent/Resistant | IC50 for ACNU (µM) |

| U87MG | Parental | 108.3 ± 12.5 |

| U87-R | TMZ-Resistant | 115.0 ± 9.6 |

| U251MG | Parental | 89.7 ± 8.5 |

| U251-R | TMZ-Resistant | 95.3 ± 10.0 |

| U343MG | Parental | 120.3 ± 15.3 |

| U343-R | TMZ-Resistant | 128.7 ± 11.9 |

| GS-Y03 | Patient-derived | 75.6 ± 9.1 |

| Data adapted from Yamamuro et al., 2021.[7] |

Clinical Efficacy in Brain Tumors

Clinical trials have investigated the efficacy of nimustine hydrochloride administered via convection-enhanced delivery (CED) in patients with brain tumors.

Phase I Trial in Recurrent Brainstem Glioma [8][9]

-

Dosage Escalation: 0.25, 0.5, and 0.75 mg/mL (all at 7 mL).

-

Recommended Dosage: 0.75 mg/mL.

Phase II Trial in Pediatric Diffuse Intrinsic Pontine Glioma (DIPG) [10]

-

Dosage: 0.75 mg/mL for 2-3 days (cumulative dose of 7 ±0.3 mL).

-

1-Year Survival Rate: 60%.

-

Median Survival Time: 15 months.

-

Response Rate (n=20):

-

Complete Response (CR): 1 (5%)

-

Partial Response (PR): 6 (30%)

-

Stable Disease (SD): 9 (45%)

-

Progressive Disease (PD): 4 (20%)

-

Overall Response Rate (CR + PR): 35%

-

Phase II Study in High-Grade Astrocytomas (Continuous Infusion with Cisplatin) [11]

-

Median Survival Time: 15.9 months.

-

Overall Response Rate: 22.3%.

Experimental Protocols

The detection and quantification of nimustine-induced DNA damage are crucial for both basic research and clinical applications. The following are detailed protocols for two key experimental techniques.

Alkaline Comet Assay for DNA Interstrand Crosslink Detection

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including ICLs. The principle of the assay for ICL detection is that crosslinks will retard the migration of DNA fragments induced by a damaging agent like ionizing radiation.

Detailed Methodology:

-

Cell Preparation: Harvest cells treated with nimustine and a control group. Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Irradiation: Irradiate the cell suspension on ice with a defined dose of X-rays (e.g., 5 Gy) to induce a consistent level of single-strand breaks.

-

Slide Preparation: Mix 25 µL of the cell suspension with 75 µL of low-melting-point agarose (0.75% in PBS) at 37°C. Pipette 75 µL of this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

-

Lysis: Carefully remove the coverslip and immerse the slides in cold lysing solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank and immerse them in freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at 4°C for 20-30 minutes at approximately 0.7 V/cm (e.g., 25V and 300 mA).

-

Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes. Repeat this step three times.

-

Staining: Stain the DNA by adding a drop of a fluorescent dye (e.g., DAPI or SYBR Green I) to each slide.

-

Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of ICLs. Quantify the tail moment using appropriate software.[6][12]

Immunofluorescence for γH2AX Foci Detection

The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DSBs. Immunofluorescence microscopy can be used to visualize and quantify γH2AX foci, which serve as a surrogate marker for DSBs.

Detailed Methodology:

-

Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with nimustine for the desired time.

-

Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize them with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS and then block non-specific antibody binding by incubating with a blocking solution (e.g., 5% Bovine Serum Albumin or 10% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG), diluted in blocking buffer, for 1-2 hours at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBS. Incubate with a DNA counterstain, such as DAPI (4',6-diamidino-2-phenylindole), for 5-10 minutes to visualize the nuclei.

-

Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.[3][4]

Conclusion

Nimustine hydrochloride remains a relevant chemotherapeutic agent, particularly for challenging malignancies like glioblastoma. Its therapeutic efficacy is intrinsically linked to its ability to induce DNA interstrand crosslinks, a lethal form of DNA damage that triggers a robust cellular stress response culminating in apoptosis. A thorough understanding of the molecular mechanisms of nimustine action, the signaling pathways it perturbs, and the methodologies to quantify its effects is essential for the continued development of more effective cancer therapies and for devising strategies to circumvent drug resistance. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of nimustine's role in cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I trial of convection-enhanced delivery of nimustine hydrochloride (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I trial of convection-enhanced delivery of nimustine hydrochloride (ACNU) for brainstem recurrent glioma – ScienceOpen [scienceopen.com]

- 10. A Multicenter Phase II Trial of Nimustine Hydrochloride Administered via Convection‐Enhanced Delivery in Children With DIPG - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jkns.or.kr [jkns.or.kr]

- 12. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Nimustine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimustine hydrochloride, an alkylating nitrosourea agent, is a critical component in the chemotherapeutic treatment of various malignancies, particularly brain tumors. Its efficacy is intrinsically linked to its chemical structure, which facilitates crossing the blood-brain barrier and inducing DNA damage in cancer cells. This technical guide provides a comprehensive overview of the chemical synthesis of Nimustine hydrochloride, detailing the strategic reaction pathways, key intermediates, and requisite experimental protocols. Quantitative data is presented in structured tables for clarity and comparative analysis, while complex logical flows of the synthesis are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and oncology.

Introduction

Nimustine, chemically known as 1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea, is a potent cytotoxic agent.[1][2] Its hydrochloride salt enhances its solubility and suitability for pharmaceutical formulations.[1] The synthesis of Nimustine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve a desirable yield and purity. This guide will elucidate the primary synthetic routes, focusing on the formation of the key pyrimidine and urea moieties, followed by the critical nitrosation step.

Overall Synthesis Strategy

The synthesis of Nimustine hydrochloride can be conceptually divided into two main stages:

-

Formation of the Urea Intermediate: This stage involves the synthesis of the precursor molecule, 1-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-(2-chloroethyl)urea. This is typically achieved by reacting the key intermediate, 5-(aminomethyl)-2-methylpyrimidin-4-amine, with a suitable reagent that introduces the 2-chloroethylurea side chain.

-

Nitrosation and Hydrochloride Salt Formation: The urea intermediate is then subjected to a nitrosation reaction to introduce the nitroso group, a crucial pharmacophore for the drug's activity. The final step involves the formation of the hydrochloride salt to yield the stable and water-soluble drug substance.

The logical workflow of this synthesis is depicted in the following diagram:

Caption: Overall workflow for the synthesis of Nimustine hydrochloride.

Experimental Protocols

Synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine

The synthesis of the key pyrimidine intermediate can be accomplished through various routes, often starting from simpler, commercially available precursors. One common approach involves the construction of the pyrimidine ring followed by the introduction of the aminomethyl group.

Note: While a specific detailed protocol for this intermediate's synthesis was not found in the immediate search results, a general method can be inferred from patents describing the synthesis of substituted 4-aminopyrimidines.[3][4] A plausible route is the reaction of a suitable C3-unit with acetamidine.[3]

Synthesis of 1-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-(2-chloroethyl)urea

This step involves the formation of the urea linkage. A highly efficient method for this transformation is the reaction of 5-(aminomethyl)-2-methylpyrimidin-4-amine with 2-chloroethyl isocyanate.

Experimental Protocol:

-

Dissolution: Dissolve 5-(aminomethyl)-2-methylpyrimidin-4-amine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution, add a stoichiometric amount of 2-chloroethyl isocyanate dropwise at a controlled temperature, typically between 0 °C and room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Table 1: Reaction Parameters for Urea Formation

| Parameter | Value |

| Starting Material | 5-(aminomethyl)-2-methylpyrimidin-4-amine |

| Reagent | 2-chloroethyl isocyanate |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Typically 2-6 hours (monitored by TLC/HPLC) |

| Purification Method | Recrystallization or Column Chromatography |

Synthesis of Nimustine Hydrochloride (Nitrosation and Salt Formation)

The final step in the synthesis is the nitrosation of the urea intermediate, followed by the formation of the hydrochloride salt. This reaction is sensitive and must be carried out under acidic conditions with a suitable nitrosating agent.

Experimental Protocol:

-

Dissolution: Suspend the purified 1-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-(2-chloroethyl)urea in a mixture of a suitable organic solvent (e.g., dichloromethane) and aqueous acid (e.g., formic acid or dilute hydrochloric acid).

-

Nitrosation: Cool the suspension to a low temperature (typically 0-5 °C) and add a solution of a nitrosating agent, such as sodium nitrite, dropwise while maintaining the low temperature and vigorous stirring.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the urea precursor using TLC or HPLC.

-

Work-up and Isolation: Once the reaction is complete, the organic layer is separated, washed with a cold aqueous solution (e.g., saturated sodium bicarbonate solution and brine), and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Salt Formation and Purification: The solvent is removed under reduced pressure at a low temperature. The resulting crude Nimustine free base is then dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in an organic solvent (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Table 2: Reaction Parameters for Nitrosation and Salt Formation

| Parameter | Value |

| Starting Material | 1-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-(2-chloroethyl)urea |

| Nitrosating Agent | Sodium Nitrite |

| Acidic Medium | Formic Acid or Dilute Hydrochloric Acid |

| Solvent | Dichloromethane |

| Temperature | 0-5 °C |

| Reaction Time | Typically 1-3 hours |

| Purification Method | Precipitation and Recrystallization |

Data Presentation

Table 3: Summary of Key Intermediates and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 5-(aminomethyl)-2-methylpyrimidin-4-amine | C₆H₁₀N₄ | 138.17 | Pyrimidine core and nucleophile for urea formation |

| 1-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-(2-chloroethyl)urea | C₉H₁₄ClN₅O | 243.69 | Direct precursor to Nimustine |

| Nimustine Hydrochloride | C₉H₁₄Cl₂N₆O₂ | 309.15 | Active Pharmaceutical Ingredient |

Signaling Pathway (Mechanism of Action)

While not a synthesis diagram, understanding the mechanism of action of Nimustine is crucial for drug development professionals. Nimustine acts as a DNA alkylating and cross-linking agent, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.[5][6]

Caption: Simplified mechanism of action of Nimustine.

Conclusion

The chemical synthesis of Nimustine hydrochloride is a well-defined process that hinges on the successful formation of a key urea intermediate followed by a controlled nitrosation reaction. This guide has outlined the primary synthetic strategy and provided a framework for the experimental protocols involved. For researchers and professionals in drug development, a thorough understanding of this synthesis is paramount for process optimization, impurity profiling, and the development of next-generation antineoplastic agents. Further research into optimizing reaction conditions, improving yields, and developing more environmentally benign synthetic routes remains an active area of investigation.

References

- 1. Nimustine Hydrochloride | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nimustine Hydrochloride | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]

- 3. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Navigating the Neural Fortress: A Technical Guide to Nimustine Hydrochloride's Journey Across the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nimustine hydrochloride (ACNU), a water-soluble nitrosourea compound, has long been a subject of interest in the treatment of malignant brain tumors, particularly glioblastoma. Its efficacy, however, is critically dependent on its ability to bypass or permeate the blood-brain barrier (BBB), a formidable obstacle for many therapeutic agents. This technical guide synthesizes the current understanding of nimustine hydrochloride's interaction with the BBB, presenting a comprehensive overview of its permeability characteristics, the experimental methodologies used to assess its brain distribution, and the downstream cellular effects that contribute to its anti-tumor activity. While traditionally considered hydrophilic, posing a challenge for passive diffusion across the BBB, research has pivoted towards innovative delivery strategies to ensure therapeutic concentrations within the central nervous system (CNS). This document provides an in-depth look at these methods, with a particular focus on Convection-Enhanced Delivery (CED), and elucidates the molecular pathways influenced by nimustine's presence in the tumor microenvironment.

Physicochemical Properties and Blood-Brain Barrier Permeability

Nimustine hydrochloride is characterized as a hydrophilic compound, a property that inherently limits its ability to passively diffuse across the lipophilic endothelial cells of the blood-brain barrier.[1][2] While some literature anecdotally refers to its "high permeability," extensive research into its delivery for brain malignancies has underscored the necessity of strategies that actively circumvent the BBB.[3]

Data on the precise brain-to-plasma concentration ratio of nimustine hydrochloride following systemic administration (e.g., intravenous or intra-arterial) is not extensively detailed in the available scientific literature. The research focus has predominantly been on local delivery methods that bypass the BBB, making traditional pharmacokinetic parameters of BBB penetration less relevant in these contexts.

Convection-Enhanced Delivery (CED): A Paradigm for Bypassing the BBB

Convection-Enhanced Delivery (CED) has emerged as a primary strategy to deliver nimustine hydrochloride directly to brain tumors, thereby overcoming the limitations imposed by the BBB.[1][2][4][5] This technique involves the stereotactic placement of a catheter to infuse the drug directly into the tumor or the surrounding parenchyma under a pressure gradient, facilitating its distribution over a larger volume than simple diffusion would allow.[1][5]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative parameters from preclinical and clinical studies utilizing CED for the delivery of nimustine hydrochloride.

| Table 1: Preclinical CED Parameters for Nimustine Hydrochloride in Rodent Models | |

| Parameter | Value/Description |

| Drug Concentration | 1 mg/mL in 0.9% saline[1] |

| Total Infusion Volume | 20 μL[1] |

| Infusion Rate | Ascending rates: 0.2 μL/min for 15 min, followed by adjusted rates to achieve the total volume[1] |

| Maximum Tolerated Dose (MTD) | 0.02 mg/rat[2] |

| Radiolabeled ACNU | 14C-labeled ACNU with a specific activity of 15 MBq/mg[1] |

| Table 2: Clinical CED Parameters for Nimustine Hydrochloride in Recurrent Brainstem Glioma (Phase I Trial) | |

| Parameter | Value/Description |

| Dose/Concentration Groups | 0.25, 0.5, and 0.75 mg/mL[6][7] |

| Total Infusion Volume | 7 mL[6][7] |

| Recommended Dosage | 0.75 mg/mL[6][7] |

| Real-time Monitoring | Co-infusion with gadolinium-tetraazacyclododecanetetraacetic acid (Gd-DOTA)[6][7] |

Experimental Protocols

In Vivo Rodent Brain Tumor Model and CED Procedure

A common experimental workflow for evaluating the efficacy of CED-delivered nimustine hydrochloride involves the use of a rat glioma model.

References

- 1. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. ijbbb.org [ijbbb.org]

- 4. Local Delivery of Nimustine Hydrochloride against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]

- 5. Local Delivery of Nimustine Hydrochloride against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]

- 6. Phase I trial of convection-enhanced delivery of nimustine hydrochloride (ACNU) for brainstem recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blood-brain barrier transport machineries and targeted therapy of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]

Beyond DNA Damage: An In-depth Technical Guide to the Molecular Targets of Nimustine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimustine hydrochloride, also known as ACNU, is a well-established chemotherapeutic agent primarily recognized for its role as a DNA alkylating agent. Its cytotoxic effects have long been attributed to the induction of DNA double-strand breaks and inter-strand crosslinks, triggering the DNA damage response pathway and leading to apoptosis. However, emerging research reveals a more complex mechanism of action, with nimustine hydrochloride influencing key cellular processes beyond direct DNA alkylation. This technical guide delves into these non-canonical molecular targets, providing a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further investigation into its multifaceted anti-neoplastic properties.

Introduction

Nimustine hydrochloride is a nitrosourea compound that has been a therapeutic option for various malignancies, most notably malignant gliomas, due to its ability to cross the blood-brain barrier.[1] While its efficacy has been historically linked to its ability to alkylate DNA, a deeper understanding of its molecular interactions is crucial for optimizing its therapeutic use, overcoming resistance, and identifying novel combination strategies. This guide focuses on the molecular targets of nimustine hydrochloride that are independent of its direct interaction with DNA, offering a technical resource for researchers in oncology and drug development.

Key Molecular Targets and Pathways Beyond DNA Alkylation

Activation of the p38 MAPK/JNK Signaling Pathway and Induction of Apoptosis

A significant non-DNA-related mechanism of nimustine hydrochloride is the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the p38 MAPK and c-Jun N-terminal kinase (JNK) cascades.[2] This activation is a critical upstream event that culminates in the induction of apoptosis.

The activation of the JNK pathway by nimustine leads to the phosphorylation of the transcription factor c-Jun, a key component of the activator protein-1 (AP-1) complex.[3] Phosphorylated c-Jun then translocates to the nucleus and upregulates the expression of pro-apoptotic genes, most notably the BH3-only protein BIM (Bcl-2-like 11).[3][4] BIM, in turn, promotes apoptosis by activating BAX and BAK, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which ultimately activates the caspase cascade.[4]

Modulation of the Tumor Microenvironment and Potential for ROS Generation

While direct evidence is still emerging, preliminary studies suggest that nimustine hydrochloride may influence the tumor microenvironment. Local delivery of nimustine has been associated with an inhibition of transforming growth factor-beta 1 (TGF-β1) secretion and an induction of immune cell migration into the tumor. The role of reactive oxygen species (ROS) in the mechanism of action of many chemotherapeutic agents is well-documented. Although direct evidence for nimustine-induced ROS generation is limited, its induction of cellular stress and apoptosis through the MAPK pathway suggests a potential involvement of ROS as secondary messengers. Further research is warranted to elucidate the precise role of nimustine in modulating the tumor microenvironment and its relationship with ROS production.

Quantitative Data

The following tables summarize key quantitative data from studies investigating the non-DNA-related effects of nimustine hydrochloride.

Table 1: Cellular Sensitivity to Nimustine Hydrochloride in DNA Repair Deficient Cell Lines

| Cell Line | Genotype | D30 (µM) | Relative Sensitivity (Fold Increase) |

| WT | Wild-Type | 15.0 | 1.0 |

| Lig4-/- | DNA Ligase IV knockout | 5.0 | 3.0 |

| XRCC2-/- | XRCC2 knockout | 10.0 | 1.5 |

| Rad54-/- | Rad54 knockout | 12.5 | 1.2 |

Data adapted from a study on the role of DNA repair pathways in ACNU sensitivity. D[5]30 represents the dose of ACNU that reduces cell survival to 30%.

Table 2: Effect of Nimustine Hydrochloride (ACNU) on Cell Cycle Distribution in NIH/3T3 Cells

| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Control | 65 ± 5 | 20 ± 3 | 15 ± 6 |

| 15 µg/ml ACNU (24h) | - | - | 30 ± 6 |

| 30 µg/ml ACNU (24h) | - | - | 32 ± 7 |

| 45 µg/ml ACNU (24h) | - | - | 38 ± 10 |

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment with the indicated concentrations of ACNU. V[6]alues are presented as mean ± standard deviation.

Experimental Protocols

Western Blot for Detection of Phosphorylated JNK and c-Jun

dot

Objective: To detect the phosphorylation status of JNK and c-Jun in response to nimustine hydrochloride treatment.

Materials:

-

Nimustine hydrochloride

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with nimustine hydrochloride at the desired concentration (e.g., 50 µM) for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

siRNA-mediated Knockdown of c-Jun

Objective: To specifically deplete c-Jun expression to validate its role in nimustine-induced apoptosis.

Materials:

-

c-Jun specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Cell culture reagents

Procedure:

-

Cell Seeding: Plate cells in a 6-well plate to be 50-70% confluent at the time of transfection.

-

Transfection Complex Preparation: In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium. Combine the two solutions and incubate at room temperature for 20 minutes to allow complex formation.

-

Transfection: Add the transfection complexes dropwise to the cells.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene silencing.

-

Validation: After incubation, assess the knockdown efficiency by Western blot or qRT-PCR for c-Jun expression.

-

Functional Assay: Treat the transfected cells with nimustine hydrochloride and assess the effect on apoptosis or other relevant endpoints.

Colony Formation Assay

Objective: To assess the long-term survival and proliferative capacity of cells after treatment with nimustine hydrochloride.

Materials:

-

Cell culture reagents

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: The following day, treat the cells with various concentrations of nimustine hydrochloride for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubation: Incubate the plates for 1-2 weeks, allowing viable cells to form colonies.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Washing and Drying: Gently wash the plates with water and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

dot

Objective: To determine the distribution of cells in different phases of the cell cycle after nimustine hydrochloride treatment.

Materials:

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with nimustine hydrochloride at various concentrations and for different durations.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

-

Staining: Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The anti-cancer activity of nimustine hydrochloride extends beyond its classical role as a DNA alkylating agent. The activation of the p38/JNK signaling pathway, leading to apoptosis via BIM upregulation, the inhibition of the key DNA repair enzyme DNA ligase IV, and the induction of G2/M cell cycle arrest represent significant, non-DNA-centric mechanisms of action. These findings provide a more nuanced understanding of how nimustine exerts its therapeutic effects and offer new avenues for enhancing its clinical utility.

Future research should focus on several key areas. A more detailed, quantitative characterization of the nimustine-induced changes in the phosphoproteome and transcriptome will provide a broader view of the signaling networks it perturbs. Elucidating the precise mechanisms by which nimustine modulates the tumor microenvironment, including its effects on immune cell infiltration and cytokine profiles, could pave the way for novel immuno-oncology combination therapies. Finally, investigating the potential for nimustine to induce reactive oxygen species and understanding the cellular consequences of this will be crucial for a complete picture of its molecular pharmacology. A deeper exploration of these non-canonical targets will undoubtedly contribute to the development of more effective and personalized cancer therapies.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. media.cellsignal.com [media.cellsignal.com]

A Technical Guide to Nimustine Hydrochloride's Impact on the MAPK/JNK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nimustine hydrochloride, also known as ACNU, is a nitrosourea-based alkylating agent with significant efficacy in the treatment of malignant brain tumors, such as glioblastoma.[1][2] Its lipophilic nature allows it to cross the blood-brain barrier, a critical feature for treating central nervous system malignancies.[1][2] The primary mechanism of nimustine involves inducing DNA damage, which triggers a cascade of cellular responses culminating in apoptosis.[1][3] This guide provides an in-depth examination of the molecular mechanisms through which nimustine hydrochloride activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key branch of the Mitogen-Activated Protein Kinase (MAPK) cascade, to exert its pro-apoptotic effects. We will detail the signaling events, present quantitative data from key studies, outline relevant experimental protocols, and provide visual diagrams to elucidate these complex processes.

Core Mechanism of Action

Nimustine hydrochloride's cytotoxic activity is rooted in its function as a DNA alkylating agent.[1] It forms covalent bonds with DNA, leading to the formation of inter-strand crosslinks (ICLs) and DNA double-strand breaks (DSBs).[2][3][4] This extensive DNA damage is a potent stress signal that activates the cell's DNA Damage Response (DDR) signaling pathway.[3][4] The DDR, in turn, initiates downstream signaling cascades, including the MAPK/JNK pathway, which play a pivotal role in determining the cell's fate—be it cell cycle arrest, DNA repair, or apoptosis.[3][5]

The MAPK/JNK Signaling Pathway in Nimustine-Induced Apoptosis

The MAPK family, comprising JNK, p38, and ERK1/2, are critical mediators of cellular responses to a wide array of extracellular and intracellular stimuli.[5][6] In the context of nimustine treatment, the JNK pathway is a dominant driver of the pro-apoptotic response.[7][8]

The activation of this pathway is a late-stage response in glioma cells treated with nimustine, preceding the onset of apoptosis.[7][8] The sequence of events is as follows:

-

DNA Damage and Stress Sensing : Nimustine-induced DSBs and ICLs are recognized by the cell, activating upstream kinases of the MAPK cascade (MAP3Ks).[3][9]

-

JNK Activation : These upstream kinases phosphorylate and activate MAPK Kinases (MAP2Ks), specifically MKK4 and MKK7, which in turn dually phosphorylate and activate JNK.[9][10]

-

c-Jun Phosphorylation : Activated JNK translocates to the nucleus and phosphorylates its key substrate, the transcription factor c-Jun, a primary component of the Activator Protein 1 (AP-1) transcription factor complex.[7][8]

-

BIM Upregulation : The phosphorylation of c-Jun enhances the transcriptional activity of AP-1, leading to the increased expression of pro-apoptotic target genes.[5][7] A critical target in this process is the BH3-only protein BIM (Bcl-2-like protein 11).[7][8] Nimustine treatment has been shown to significantly upregulate BIM expression in glioma cells.[3][7]

-

Initiation of Intrinsic Apoptosis : BIM, a pro-apoptotic member of the Bcl-2 family, antagonizes anti-apoptotic proteins (like Bcl-2 and Bcl-xL) at the mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[3][4][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of nimustine hydrochloride.

Table 1: Summary of In Vitro Effects of Nimustine Hydrochloride

| Cell Line | Nimustine Conc. | Treatment Duration | Key Observations & Effects | Reference(s) |

|---|---|---|---|---|

| LN-229 (Glioblastoma) | 50 µM | 72 hours | Induces apoptosis; activates caspases-3/8/9 and AP-1; promotes phosphorylation of c-Jun; upregulates expression of BIM. | [3][4] |

| LN-229 & U87MG (Glioblastoma) | Not specified | Late times post-treatment | Induces apoptosis preceded by phosphorylation of JNK and c-Jun; upregulates BIM. Knockdown of JNK, c-Jun, or BIM reduces apoptosis. | [7][8] |

| U87, U251, T98, A172 (Glioblastoma) | 10 mM | 24 hours | Significantly decreased pFas immunoreactivity. |[11] |

Table 2: Summary of In Vivo Effects of Nimustine Hydrochloride | Animal Model | Nimustine Dosage | Administration | Treatment Schedule | Key Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Mice with solid FM3A tumor | 15-30 mg/kg | Intravenous (iv) | Every two weeks for 2 doses, or once weekly for 4 doses | Inhibits tumor growth when combined with radiotherapy; exhibits toxicity (weight loss, WBC depression). |[3][4] | | Mice with TMZ-resistant glioblastoma | Not specified | Systemic | Not specified | Significantly prolonged survival in mice implanted with temozolomide-resistant cells. |[12][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols derived from studies on nimustine's effects.

Cell Culture and Drug Treatment

-

Cell Lines : Human glioblastoma cell lines such as LN-229, U87MG, U251, A172, and T98 are commonly used.[7][11]

-

Culture Conditions : Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation : Nimustine hydrochloride (ACNU) is dissolved in a suitable solvent (e.g., 0.9% saline) to create a stock solution.[11]

-

Treatment : For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates). After reaching a desired confluency (e.g., 3 x 10^5 cells/well), the culture medium is replaced with fresh medium containing nimustine at the final desired concentration (e.g., 50 µM or 10 mM) for the specified duration (e.g., 24 or 72 hours).[3][4][11]

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to detect changes in the levels of total and phosphorylated proteins within the JNK pathway.

-

Lysate Preparation : Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay kit.[11]

-

Electrophoresis and Transfer : Equal amounts of protein (e.g., 15 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[11]

-

Antibody Incubation : The membrane is blocked and then incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-JNK, total JNK, phospho-c-Jun, BIM, cleaved caspase-3, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[11] Image analysis software is used for quantitative analysis of band intensity.[11]

Conclusion and Future Directions

Nimustine hydrochloride effectively induces apoptosis in cancer cells, particularly glioblastoma, by leveraging the MAPK/JNK signaling pathway. Its primary action of inflicting DNA damage serves as the trigger for a DDR that activates a JNK/c-Jun/BIM signaling axis.[5][7][8] This cascade is a critical component of its antitumor activity. The detailed understanding of this pathway not only confirms the mechanism of action for this established chemotherapeutic agent but also highlights potential nodes for combination therapies. Future research could explore the efficacy of combining nimustine with agents that further sensitize cells to JNK-mediated apoptosis or inhibit parallel survival pathways, potentially enhancing therapeutic outcomes for patients with aggressive brain tumors.

References

- 1. What is Nimustine Hydrochloride used for? [synapse.patsnap.com]

- 2. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative Nimustine with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into the role and mechanism of c-Jun-N-terminal kinase signaling in the pathobiology of liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 12. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

Induction of Apoptosis by Nimustine Hydrochloride in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimustine hydrochloride, a nitrosourea alkylating agent, demonstrates significant antitumor activity by inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying nimustine-induced apoptosis, focusing on the key signaling pathways and experimental methodologies for its investigation. Quantitative data from multiple studies are summarized to provide a comparative analysis of its efficacy. Detailed experimental protocols and workflow visualizations are included to facilitate the practical application of these findings in a research and drug development setting.

Introduction

Nimustine hydrochloride (also known as ACNU) is a chemotherapeutic agent that exerts its cytotoxic effects primarily through the alkylation of DNA.[1][2] This action leads to the formation of interstrand crosslinks (ICLs) and DNA double-strand breaks (DSBs), which trigger a DNA damage response (DDR) and ultimately culminate in programmed cell death, or apoptosis.[3][4] Understanding the intricate molecular pathways that govern nimustine-induced apoptosis is crucial for optimizing its therapeutic use and for the development of novel combination therapies. This guide will delve into the core mechanisms, present key quantitative data, and provide detailed experimental protocols for studying this process.

Mechanism of Action: DNA Damage and Apoptotic Signaling

Nimustine's primary mechanism of action involves the chloroethylation of guanine at the O6 position, leading to the formation of DNA crosslinks.[5] This extensive DNA damage activates a cascade of signaling events designed to halt the cell cycle and initiate repairs. However, in cancer cells with compromised DNA repair mechanisms or overwhelming DNA damage, the cellular response shifts towards apoptosis.

A pivotal signaling axis implicated in nimustine-induced apoptosis is the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathway.[3] Activation of this pathway is a critical step that connects the initial DNA damage to the downstream apoptotic machinery.

The JNK/c-Jun/Bim Signaling Pathway

Research has elucidated a key pathway in glioblastoma cells where nimustine treatment leads to the activation of the JNK signaling cascade.[5][6] Activated JNK phosphorylates the transcription factor c-Jun, a primary component of the activator protein-1 (AP-1) complex.[6] Phosphorylated c-Jun then translocates to the nucleus and upregulates the expression of pro-apoptotic genes, most notably, the BH3-only protein Bim.[5][6]

Bim is a potent initiator of the intrinsic apoptotic pathway. It functions by binding to and inhibiting anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Mcl-1), thereby liberating the pro-apoptotic effector proteins Bak and Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.[6]

dot

References

- 1. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayo.edu [mayo.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ijbbb.org [ijbbb.org]

- 5. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

In-Depth Technical Guide to the Pharmacological Properties of Nimustine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimustine hydrochloride, a nitrosourea derivative known by the trade name ACNU, is a potent alkylating agent with significant applications in oncology, particularly in the treatment of malignant brain tumors. Its lipophilic nature allows it to cross the blood-brain barrier, a critical feature for its efficacy against central nervous system malignancies. This technical guide provides a comprehensive overview of the pharmacological properties of nimustine hydrochloride, including its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. Detailed experimental protocols for key assays and quantitative data are presented to support further research and drug development efforts.

Introduction

Nimustine hydrochloride is a chemotherapeutic agent that has been a subject of extensive research, primarily in Japan and other Asian countries, for the treatment of various cancers, most notably malignant gliomas.[1] As a member of the nitrosourea class of drugs, its primary mechanism of action involves the alkylation and cross-linking of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] This guide aims to provide an in-depth technical resource on the core pharmacological properties of nimustine hydrochloride for researchers and professionals in the field of drug development.

Mechanism of Action

Nimustine hydrochloride exerts its cytotoxic effects primarily through its action as a DNA alkylating agent.[1] Upon administration, the molecule undergoes decomposition to form reactive intermediates.[3] These intermediates covalently bind to nucleophilic sites on DNA bases, leading to the formation of DNA monoadducts and interstrand cross-links (ICLs).[3][4] The formation of ICLs is particularly cytotoxic as it prevents the separation of DNA strands, a crucial step for both DNA replication and transcription.[1][2] This disruption of fundamental cellular processes triggers a DNA damage response (DDR) signaling pathway.[5][6]

The DDR activation leads to cell cycle arrest, providing the cell an opportunity to repair the DNA damage. However, in cancer cells with compromised repair mechanisms or when the damage is extensive, the cell is driven towards programmed cell death, or apoptosis.[1][4]

Signaling Pathways

Nimustine hydrochloride-induced DNA damage activates several key signaling pathways that culminate in apoptosis. A critical pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling cascades.[5][6] Activation of these pathways leads to the upregulation of pro-apoptotic proteins. Specifically, nimustine hydrochloride has been shown to promote the phosphorylation of c-Jun and upregulate the expression of the BH3-only protein Bim, which in turn activates caspases, the executioners of apoptosis.[5]

Figure 1: Simplified signaling pathway of Nimustine hydrochloride-induced apoptosis.

Pharmacokinetics

Detailed pharmacokinetic data for nimustine hydrochloride in humans following systemic administration is limited in publicly available literature. The majority of recent pharmacokinetic studies have focused on local delivery methods, such as convection-enhanced delivery (CED), directly to brain tumors.

Following local delivery by CED in rodent models, nimustine hydrochloride has been observed to remain at the infusion site for over 24 hours, demonstrating delayed clearance from the target tissue.[4][7] Some systemic leakage occurs in the early phase of infusion; however, the drug is readily metabolized and excreted, reducing systemic toxicity.[1]

Bioanalytical Methods

Quantitative analysis of nimustine hydrochloride in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods require validation to ensure accuracy, precision, selectivity, and stability.[8]

Pharmacodynamics

The pharmacodynamic effects of nimustine hydrochloride are directly related to its mechanism of action, resulting in cytotoxicity towards rapidly proliferating cells.

In Vitro Cytotoxicity

The cytotoxic potential of nimustine hydrochloride has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this effect.

| Cell Line | Drug | IC50 (µM) | Exposure Time (h) | Reference |

| U87MG (Glioblastoma) | Nimustine (ACNU) | ~100 | 72 | [4] |

| U251MG (Glioblastoma) | Nimustine (ACNU) | ~150 | 72 | [4] |

| U343MG (Glioblastoma) | Nimustine (ACNU) | ~200 | 72 | [4] |

| LN-229 (Glioblastoma) | Nimustine (ACNU) | 50 | 72 | [5] |

Table 1: In Vitro Cytotoxicity of Nimustine Hydrochloride in Glioblastoma Cell Lines.

In Vivo Efficacy

In vivo studies in rodent models with intracranial tumors have demonstrated the efficacy of nimustine hydrochloride, particularly when administered via CED. A 1 mg/mL concentration of nimustine hydrochloride delivered by CED significantly prolonged the survival of rodents with intracranial tumors.[1] In a mouse xenograft model using temozolomide-resistant glioblastoma cells, intraperitoneal administration of nimustine hydrochloride (15 mg/kg) also significantly prolonged survival.[4]

Clinical Efficacy and Toxicology

Nimustine hydrochloride has been used in clinical settings, primarily for the treatment of high-grade gliomas.[6]

Clinical Trials

A Phase I clinical trial of convection-enhanced delivery of nimustine hydrochloride for recurrent brainstem glioma in 16 patients established a recommended dosage of 0.75 mg/mL (total volume of 7 mL).[6] The treatment was generally well-tolerated with minimal drug-associated toxicity.[6]

| Trial Phase | Indication | Dosage | Outcome | Reference |

| Phase I | Recurrent Brainstem Glioma | 0.25, 0.5, 0.75 mg/mL (7 mL total volume) via CED | Recommended dose 0.75 mg/mL; well-tolerated | [6] |

Table 2: Summary of a Clinical Trial with Nimustine Hydrochloride.

Toxicity

The dose-limiting toxicity of systemically administered nimustine hydrochloride is myelosuppression (bone marrow suppression).[1] Other reported side effects include nausea, vomiting, and loss of appetite.[6] Pulmonary toxicity, though less common, can be a severe adverse effect.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining cell viability using a Cell Counting Kit-8 (CCK-8) or similar WST-8 based assays.

Figure 2: Workflow for a typical cell viability assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of nimustine hydrochloride for 72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for p38 and JNK Activation

This protocol describes the detection of phosphorylated p38 and JNK as markers of their activation.

-

Cell Lysis: Treat cells with nimustine hydrochloride for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-